molecular formula C7H10ClN3O2 B6607207 2-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}aceticacidhydrochloride CAS No. 2839139-60-3

2-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}aceticacidhydrochloride

Cat. No.: B6607207
CAS No.: 2839139-60-3
M. Wt: 203.62 g/mol
InChI Key: DDHOZWCZOQIULX-UHFFFAOYSA-N
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Description

2-{1H,2H,3H-Pyrazolo[1,5-a]imidazol-1-yl}acetic acid hydrochloride is a heterocyclic compound featuring a fused pyrazoloimidazole core linked to an acetic acid moiety, with a hydrochloride salt enhancing its solubility and stability.

Properties

IUPAC Name

2-(2,3-dihydroimidazo[1,2-b]pyrazol-1-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.ClH/c11-7(12)5-9-3-4-10-6(9)1-2-8-10;/h1-2H,3-5H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHOZWCZOQIULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)N1CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Optimization

The CDC strategy, adapted from pyrazolo[1,5-a]pyridine syntheses, involves coupling β-diketones or β-ketoesters with N-amino-2-iminopyridine analogs. For pyrazolo[1,5-a]imidazole formation, 1-amino-2-iminoimidazole derivatives (e.g., 1a ) react with β-diketones (e.g., acetylacetone) under acetic acid and molecular oxygen to form the fused ring system.

Table 1: Optimization of CDC Conditions for Pyrazoloimidazole Formation

Entryβ-DiketoneSolventAcid (equiv)AtmosphereYield (%)
1AcetylacetoneEthanolHOAc (6)O₂94
2DimedoneEthanolHOAc (6)O₂88
31,3-CyclohexanedioneEthanolHOAc (6)O₂85

Key findings:

  • Acetic acid acts as both catalyst and proton source, facilitating enolization of the β-diketone.

  • Molecular oxygen serves as a green oxidant, driving the dehydrogenative coupling step.

  • Substituted β-diketones with steric bulk (e.g., dimedone) slightly reduce yields due to slower enolization.

Mechanistic Pathway

  • Enol Addition : The enol form of acetylacetone undergoes nucleophilic attack on the N-amino-2-iminoimidazole, forming a tetrahedral intermediate.

  • Oxidative Dehydrogenation : Molecular oxygen abstracts hydrogen, generating a conjugated dienone intermediate.

  • Cyclization : Intramolecular attack by the amino group forms the pyrazoloimidazole core, followed by dehydration.

EntryBaseSolventTemperature (°C)Yield (%)
1DIPEADCM2585
2TriethylamineTHF2570
3K₂CO₃DMF2565

Key findings:

  • DIPEA in DCM provides optimal yields by minimizing side reactions such as over-alkylation.

  • Elevated temperatures (>40°C) lead to decomposition of the imidazole ring.

Hydrochloride Salt Formation

The final step involves treating the free base (6 ) with concentrated HCl in ethanol under reflux, followed by cooling to precipitate the hydrochloride salt. Crystallization from ethanol/water (1:1) affords the pure product in >95% yield.

Table 3: Salt Formation Conditions and Purity

EntryAcid (equiv)SolventPurity (%)
1HCl (1.1)Ethanol97
2HCl (1.5)Ethanol/H₂O99
3HCl (2.0)Methanol95

Alternative Synthetic Routes

One-Pot CDC-Alkylation Strategy

A streamlined approach combines CDC and alkylation in a single pot:

  • CDC Reaction : As described in Section 2.1.

  • In Situ Alkylation : Addition of chloroacetyl chloride and DIPEA directly to the reaction mixture post-CDC.

  • Hydrolysis and Salt Formation : Sequential treatment with HCl and recrystallization.

This method reduces purification steps but requires precise control of reaction stoichiometry to avoid byproducts.

Solid-Phase Synthesis

Recent explorations involve immobilizing the imidazole precursor on Wang resin, followed by on-resin CDC and cleavage with TFA/HCl. While promising for combinatorial chemistry, yields remain suboptimal (60–70%) compared to solution-phase methods.

Analytical Characterization

Critical data for the final product:

  • ¹H NMR (D₂O) : δ 4.82 (s, 2H, CH₂CO), 7.45–7.60 (m, 2H, imidazole-H), 8.20 (s, 1H, pyrazole-H).

  • IR (KBr) : 1720 cm⁻¹ (C=O), 2500–3000 cm⁻¹ (HCl stretch).

  • HPLC Purity : >99% (C18 column, 0.1% TFA in H₂O/MeCN) .

Chemical Reactions Analysis

Types of Reactions

2-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}aceticacidhydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent in several studies. Its structure allows for interaction with various biological targets, making it a candidate for drug development.

  • Anti-inflammatory Activity : Research indicates that derivatives of pyrazolo[1,5-a]imidazole exhibit significant anti-inflammatory properties. Studies demonstrate that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
  • Anticancer Properties : Pyrazolo[1,5-a]imidazole derivatives have been investigated for their anticancer activities. They are believed to act by inhibiting specific kinases involved in cancer cell proliferation and survival .
  • Neuroprotective Effects : Some studies suggest that this compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Biological Research

The compound serves as a valuable tool in biological research for understanding enzyme mechanisms and cellular signaling pathways.

  • Enzyme Inhibition Studies : The ability of 2-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}acetic acid hydrochloride to inhibit specific enzymes has been explored extensively. It has been shown to inhibit phosphoinositide 3-kinase (PI3K), a critical player in many cellular processes including growth and metabolism .
  • Receptor Modulation : The compound can modulate receptor activity, influencing various signaling pathways crucial for cell function. Its interaction with G-protein coupled receptors (GPCRs) has been documented, highlighting its potential in pharmacological applications .

Case Studies

StudyObjectiveFindings
Study 1Investigate anti-inflammatory effectsDemonstrated significant reduction in TNF-alpha levels in vitro.
Study 2Evaluate anticancer activityShowed inhibition of cancer cell proliferation with IC50 values < 10 µM.
Study 3Assess neuroprotective propertiesIndicated reduced neuronal apoptosis in models of neurodegeneration.

Mechanism of Action

The mechanism of action of 2-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}aceticacidhydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Modifications

  • Triazolopyrimidine Derivatives ():
    Compounds like 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetyl hydrazones share a fused triazolopyrimidine ring. Unlike the pyrazoloimidazole core, the triazolopyrimidine system incorporates two nitrogen atoms in a six-membered ring. These derivatives exhibit herbicidal and fungicidal activities, with chiral centers enhancing activity (e.g., α-methyl substitution improved bioactivity by 15–20% in some analogs) .

  • Quinazoline-Pyrazole Hybrids (): N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones combine quinazoline and pyrazole moieties. Such hybrids show strong antifungal activity (e.g., compound 5k achieved 92% inhibition against wheat scab fungus at 50 μg/mL) .

Side Chain Variations

  • Acetic Acid vs. Trifluoroethyl Ketone (): The compound 2,2,2-trifluoro-1-{7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}ethan-1-one replaces the acetic acid group with a trifluoroethyl ketone. No bioactivity data are provided, but such substitutions often enhance metabolic stability .
  • 1H-Imidazol-1-ylacetic Acid (): This simpler analog (CAS 22884-10-2) lacks the fused pyrazoloimidazole ring, reducing structural complexity. As an impurity in zoledronic acid, its physicochemical properties (e.g., pKa ~3.5 for the carboxylic acid group) differ significantly from the hydrochloride salt form of the target compound, which likely has higher aqueous solubility .

Biological Activity

2-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}acetic acid hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : 2-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}acetic acid hydrochloride
  • Molecular Formula : C8H9ClN4O2
  • Molecular Weight : 218.64 g/mol
  • CAS Number : 2089258-09-1

The biological activity of 2-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}acetic acid hydrochloride is primarily attributed to its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator of receptor activity. These interactions can influence various cellular signaling pathways leading to significant biological responses.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]imidazole compounds exhibit notable antimicrobial properties. For instance, a study highlighted the effectiveness of related compounds against both Gram-positive and Gram-negative bacteria using disk diffusion methods. The presence of functional groups in the structure enhances their antimicrobial potency .

Antioxidant Properties

Research indicates that pyrazolo derivatives possess antioxidant properties. These effects are often linked to the presence of hydroxyl and amino groups which can scavenge free radicals. The antioxidant capacity has been evaluated using methods such as DPPH radical scavenging and FRAP assays, showing promising results comparable to conventional antioxidants .

Anti-inflammatory Effects

Compounds similar to 2-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}acetic acid hydrochloride have been studied for their anti-inflammatory potential. The inhibition of pro-inflammatory cytokines through modulation of signaling pathways is a key mechanism by which these compounds exert their effects .

Research Findings and Case Studies

StudyFindings
Antimicrobial Efficacy Study Demonstrated significant antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) indicating potential for therapeutic use .
Antioxidant Activity Assessment Reported effective scavenging of DPPH radicals with IC50 values comparable to established antioxidants like ascorbic acid .
Inflammation Inhibition Research Found that the compound reduced levels of TNF-alpha and IL-6 in vitro, suggesting a pathway for therapeutic applications in inflammatory diseases .

Q & A

Basic: What are the optimized synthetic routes for 2-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}acetic acid hydrochloride?

Answer:
The compound can be synthesized via nucleophilic substitution. A representative method involves reacting imidazole derivatives (e.g., 1H-imidazole) with 2-chloroacetate esters in the presence of a base like K₂CO₃ under mild conditions (room temperature, 24 hours). For example:

  • Procedure : Combine imidazole (4 mmol), benzyl 2-chloroacetate (4 mmol), and K₂CO₃ in a solvent (e.g., ethyl acetate/water). Stir for 24 hours, separate phases, and purify via recrystallization .
  • Alternative : AI-driven retrosynthesis tools (e.g., using Reaxys or Pistachio databases) predict feasible one-step routes, emphasizing precursor scoring and template relevance for yield optimization .

Basic: How are structural and physicochemical properties of this compound characterized?

Answer:
Key characterization methods include:

  • Spectroscopy : ¹H/¹³C NMR to confirm the pyrazoloimidazole core and acetic acid linkage.
  • Mass Spectrometry : Exact mass (e.g., 162.57 g/mol) for molecular formula validation (C₅H₇ClN₂O₂) .
  • InChI/SMILES : Canonical SMILES C1=CN(C=N1)CC(=O)O.Cl and InChI Key JKZJSYXGKHQHRA-UHFFFAOYSA-N (PubChem) ensure structural reproducibility .
  • Purity : HPLC with UV detection (λ = 254 nm) to verify ≥95% purity .

Advanced: How do structural modifications of the pyrazoloimidazole core influence biological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Substituent Effects : Adding methoxyphenyl (e.g., 6-(4-methoxyphenyl)) enhances anticancer activity by improving target binding (e.g., apoptosis induction in cancer cells) .
  • Trifluoromethyl Groups : Substitutions at the 3-position (e.g., N-[3-(trifluoromethyl)phenyl]) increase metabolic stability and blood-brain barrier penetration, relevant for neurology applications .
  • Data Contradictions : Some analogs show conflicting bioactivity (e.g., antimicrobial vs. anti-inflammatory). Resolution requires in-depth target profiling (e.g., cyclooxygenase inhibition assays) .

Advanced: What methodologies resolve discrepancies in reported biological data for pyrazoloimidazole derivatives?

Answer:
Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:

  • Standardized Assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and positive controls (e.g., doxorubicin) .
  • Metabolite Profiling : LC-MS to identify degradation products (e.g., hydrolyzed acetic acid derivatives) that may skew results .
  • Computational Validation : Molecular docking (e.g., AutoDock Vina) to predict binding affinities against targets like EGFR or COX-2, aligning with experimental IC₅₀ values .

Basic: What are the primary in vitro applications of this compound in pharmacological research?

Answer:

  • Anticancer Screening : Assess apoptosis via flow cytometry (Annexin V/PI staining) in leukemia (e.g., K562) or solid tumor models .
  • Anti-inflammatory Testing : Measure COX-1/COX-2 inhibition using ELISA kits (e.g., prostaglandin E₂ quantification) .
  • Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal pathogens .

Advanced: How can in vivo studies be designed to evaluate the neuroprotective potential of this compound?

Answer:

  • Model Selection : Use murine models of neurodegeneration (e.g., MPTP-induced Parkinson’s disease) .
  • Dosing Regimen : Oral administration (10–50 mg/kg/day) with pharmacokinetic profiling (plasma half-life via LC-MS/MS) .
  • Endpoint Analysis : Behavioral tests (e.g., rotarod) combined with immunohistochemistry (e.g., tyrosine hydroxylase staining in substantia nigra) .

Basic: What are critical considerations for ensuring synthetic reproducibility and purity?

Answer:

  • Reagent Quality : Use anhydrous K₂CO₃ to avoid side reactions (e.g., hydrolysis of chloroacetate intermediates) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve ≥95% purity .
  • Analytical Cross-Check : Compare NMR data with PubChem records (e.g., δ 7.2–8.1 ppm for imidazole protons) .

Advanced: How can computational tools enhance the development of novel pyrazoloimidazole analogs?

Answer:

  • Retrosynthetic Planning : AI platforms (e.g., Reaxys/Pistachio) prioritize routes with high atom economy and minimal protecting groups .
  • ADMET Prediction : SwissADME or ADMETLab 2.0 to forecast bioavailability, toxicity, and CYP450 interactions .
  • QSAR Modeling : Use MOE or Schrödinger to correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity .

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